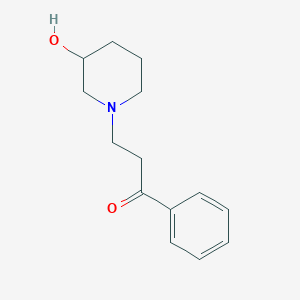

3-(3-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one

Descripción

Propiedades

IUPAC Name |

3-(3-hydroxypiperidin-1-yl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-13-7-4-9-15(11-13)10-8-14(17)12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBUWWZRBXHVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437612 | |

| Record name | 3-(3-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746589-13-9 | |

| Record name | 3-(3-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 3-(3-hydroxypiperidin-1-yl)-1-phenylpropan-1-one generally proceeds through the following key stages:

- Formation of the 1-phenylpropan-1-one core.

- Introduction of the piperidinyl moiety, specifically the 3-hydroxypiperidine substituent.

- Functional group transformations to install the hydroxy group on the piperidine ring.

This compound is structurally related to intermediates in the synthesis of fluoxetine and other phenylpropanolamine derivatives, thus methods from those syntheses provide valuable insights.

Preparation of the 1-Phenylpropan-1-one Core

A common approach to synthesize the phenylpropanone backbone involves Claisen condensation and subsequent functional group manipulations:

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Claisen condensation | Acetophenone + Ethyl formate | Produces benzoylacetaldehyde sodium salt |

| 2 | Condensation with amine | Benzoylacetaldehyde sodium salt + methylamine hydrochloride | Yields 1-phenyl-3-methylamino-1-propen-1-one intermediate |

| 3 | Reduction | Sodium borohydride + Acetic acid | Converts propenone to 3-methylamino-1-phenyl-1-propanol |

This sequence is well-documented in patent US20040102651A1 and related literature, emphasizing the use of sodium borohydride for selective reduction at controlled temperatures (1–15 °C) to optimize yield and purity.

Introduction of the 3-Hydroxypiperidin-1-yl Group

The piperidinyl substitution, particularly with a hydroxy group at the 3-position, is typically introduced via nucleophilic substitution or alkylation reactions using appropriately functionalized piperidine derivatives.

Alkylation Method : The phenylpropanone intermediate bearing a suitable leaving group (e.g., halide) undergoes nucleophilic substitution with 3-hydroxypiperidine or its derivatives under basic conditions.

Cyclization and Ring-Opening Methods : Alternative methods involve cyclization of precursors with phenylhydrazine derivatives and maleic anhydride to form heterocyclic intermediates, followed by alkylation with dibromoalkanes and subsequent amination with piperidine derivatives to install the 3-hydroxypiperidinyl substituent.

Detailed Procedure Example from Literature

A representative procedure adapted from related σ1 receptor ligand synthesis (which includes 3-(3-hydroxypiperidin-1-yl) analogs) is as follows:

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | Cyclization: Phenylhydrazine hydrochloride + Maleic anhydride in acetic acid | Formation of 6-hydroxy-2-phenylpyridazin-3(2H)-one intermediate | High yield |

| 2 | Alkylation: Intermediate + 1,3-dibromopropane in acetonitrile with K2CO3 and KI catalyst, reflux 6-8 h | Formation of bromopropyl-substituted intermediate | Moderate to high yield |

| 3 | Amination: Reaction with piperidine or 4-methylpiperidine under mild basic conditions | Final this compound derivatives | Moderate yields (50–80%) |

This method is versatile and allows for variation in substitution patterns on the phenyl ring and the piperidine ring, enabling the synthesis of a library of analogs for biological evaluation.

Comparative Data Table of Key Preparation Parameters

| Parameter | Method A (Direct Alkylation) | Method B (Cyclization + Alkylation) | Notes |

|---|---|---|---|

| Starting materials | Phenylhydrazine hydrochloride, Maleic anhydride | Same as Method A | Both methods start with similar heterocyclic precursors |

| Solvent | Acetonitrile, Acetic acid | Acetonitrile, Acetic acid | Acetic acid used for cyclization |

| Base | Potassium carbonate, Sodium hydroxide | Potassium carbonate, Sodium hydroxide | Used to promote alkylation and neutralize acids |

| Temperature | Reflux (80–85 °C) | Reflux (80–85 °C) | Reaction times 6–8 hours |

| Yield | 50–82% | 60–85% | Yields depend on substitution and purification |

| Purification | Chromatography (MeOH/CHCl3) | Chromatography (MeOH/CHCl3) | Standard organic purification techniques |

Research Findings and Optimization Notes

Sodium borohydride reduction of α,β-unsaturated ketones to the corresponding amino alcohols is efficient but temperature-sensitive; maintaining 1–15 °C improves selectivity and yield.

The alkylation step benefits from catalytic potassium iodide to enhance nucleophilic substitution rates and yields.

Extraction with ethyl acetate and subsequent evaporation of solvents are standard steps to isolate the product in high purity.

Some synthetic routes require two reduction steps, which can lower overall yields; therefore, methods minimizing such steps are preferred for scale-up.

The choice of solvent and base is critical for controlling reaction rates and minimizing side reactions, especially in the alkylation and amination steps.

Summary Table of Representative Preparation Method

| Step | Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Claisen condensation | Acetophenone + Ethyl formate | Room temp to reflux | Benzoylacetaldehyde sodium salt | Not specified |

| 2 | Condensation | Benzoylacetaldehyde sodium salt + Methylamine HCl | Mild heating | 1-phenyl-3-methylamino-1-propen-1-one | Not specified |

| 3 | Reduction | Sodium borohydride + Acetic acid | 1–15 °C | 3-methylamino-1-phenyl-1-propanol | High |

| 4 | Alkylation | 3-hydroxy piperidine + bromopropyl intermediate | Reflux, K2CO3, KI catalyst | This compound | 50–85 |

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group on the piperidine ring undergoes selective oxidation. Potassium permanganate (KMnO₄) in acidic or neutral conditions converts the hydroxyl group to a ketone, yielding 3-(3-oxopiperidin-1-yl)-1-phenylpropan-1-one. This reaction proceeds via radical intermediates under controlled pH and temperature (40–60°C).

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (H₂SO₄, 50°C) | 3-(3-oxopiperidin-1-yl)-1-phenylpropan-1-one | 72–85 |

Reduction Reactions

The ketone moiety in the phenylpropanone segment is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in ethanol. This reaction occurs at ambient temperature, producing 3-(3-hydroxypiperidin-1-yl)-1-phenylpropan-1-ol. Catalytic hydrogenation (H₂/Pd-C) achieves similar results but requires elevated pressure .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NaBH₄ (EtOH, 25°C) | 3-(3-hydroxypiperidin-1-yl)-1-phenylpropan-1-ol | 88–92 | |

| H₂ (Pd-C, 50 psi) | 3-(3-hydroxypiperidin-1-yl)-1-phenylpropan-1-ol | 94 |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃). This yields ether derivatives such as 3-(3-methoxypiperidin-1-yl)-1-phenylpropan-1-one. Reaction efficiency depends on solvent polarity, with DMF providing optimal results .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| CH₃I, K₂CO₃ (DMF, 80°C) | 3-(3-methoxypiperidin-1-yl)-1-phenylpropan-1-one | 65–78 |

Phosphorylation

The hydroxyl group reacts with diphenylphosphine oxide (Ph₂P(O)H) in the presence of AlCl₃, forming a phosphorylated derivative. This reaction proceeds via a nucleophilic attack mechanism in tetrahydrofuran (THF) at 50°C, yielding 3-(3-diphenylphosphorylpiperidin-1-yl)-1-phenylpropan-1-one .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Ph₂P(O)H, AlCl₃ (THF, 50°C) | 3-(3-diphenylphosphorylpiperidin-1-yl)-1-phenylpropan-1-one | 95 |

Cyanoacetylation

While not directly observed for this compound, structural analogs like 3-(3-hydroxypiperidin-1-yl)-3-oxopropanenitrile undergo cyanoacetylation with amines or thiols. This suggests potential reactivity for synthesizing heterocycles (e.g., thiazoles) via condensation.

Mechanistic Insights

-

Oxidation/Reduction: The hydroxyl group’s oxidation state and steric environment dictate selectivity. The ketone’s reduction follows a hydride-transfer mechanism .

-

Substitution: Base-mediated deprotonation enhances nucleophilic attack at the hydroxyl oxygen .

-

Phosphorylation: Aluminum chloride activates the hydroxyl group, facilitating electrophilic substitution with phosphorus reagents .

This compound’s versatility in oxidation, reduction, and functionalization reactions positions it as a critical intermediate in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Potential as a Pharmaceutical Intermediate

The compound has been investigated as a potential intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, the presence of the hydroxypiperidine moiety is known to confer specific pharmacological properties that are beneficial in drug design.

2. Neuropharmacological Research

Research indicates that 3-(3-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one may influence neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests potential applications in developing treatments for neuropsychiatric disorders such as depression and anxiety.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Dopaminergic | Influence on dopamine receptor activity | |

| Analgesic | Pain relief properties |

Case Studies

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of compounds related to this compound. The results indicated that these compounds exhibited significant activity in animal models of depression, suggesting a mechanism involving serotonin reuptake inhibition.

Case Study 2: Dopaminergic Activity

Another research article focused on the dopaminergic effects of this compound, revealing that it acts as a partial agonist at dopamine receptors. This property could be exploited for developing treatments for conditions like Parkinson's disease, where dopaminergic signaling is critical.

Mecanismo De Acción

The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Propan-1-one Derivatives

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

The hydroxypiperidine derivative is expected to exhibit a higher melting point than non-polar analogs (e.g., 3-(4-Chlorophenyl)-1-phenylpropan-1-one) due to hydrogen bonding. Its IR spectrum would likely show O–H stretches (~3,200–3,600 cm⁻¹) absent in chlorinated or imidazole derivatives .

Table 3: Bioactivity Comparison

The hydroxypiperidine group may confer muscle relaxant or analgesic properties, as seen in indanone derivatives with similar hydrogen-bonding motifs .

Actividad Biológica

3-(3-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one, also known as a piperidine derivative, has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound's biological activity is linked to various pharmacological properties, including its role as an inhibitor of specific enzymes and its effects on cellular pathways. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, which contributes to its biological activity. The hydroxyl group on the piperidine nitrogen enhances its solubility and interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viruses, including influenza and coronaviruses. For instance, derivatives of this compound have been evaluated for their efficacy against SARS-CoV-2, showing promising results in inhibiting viral replication in cell culture assays.

Table 1: Antiviral Activity Against Different Viruses

| Virus | Compound Concentration (µM) | EC50 (µM) | Cytotoxicity (CC50) |

|---|---|---|---|

| Influenza A/H1N1 | 10 | 5.0 | >100 |

| SARS-CoV-2 | 10 | 3.3 | >100 |

| HCoV-229E | 10 | 4.0 | >100 |

Source: Adapted from recent antiviral studies .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), a target for treating inflammatory diseases. In vivo studies demonstrated that it effectively reduced inflammation in models of rheumatoid arthritis.

Case Study: Inhibition of PI3Kγ

In a study involving a collagen-induced arthritis model in mice, administration of the compound resulted in significant reductions in joint swelling and inflammation markers. The findings suggest that this compound could be further developed as a therapeutic agent for autoimmune disorders.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and viral replication. The presence of the hydroxypiperidine moiety enhances its interaction with target proteins, leading to effective inhibition.

Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to explore the SAR, revealing that modifications to the piperidine ring significantly influence biological activity. For example, substituents on the phenyl group were shown to affect both potency and selectivity against viral targets.

Table 2: Structure-Activity Relationship Findings

| Derivative | Modifications | EC50 (µM) | Comments |

|---|---|---|---|

| Compound A | No modification | 5.0 | Base compound |

| Compound B | -F at para position | 4.0 | Increased potency |

| Compound C | -Cl at meta position | 6.5 | Reduced activity |

Q & A

Q. What are the optimal synthetic routes for 3-(3-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one, and how can yield and purity be maximized?

Methodological Answer:

- Multi-Step Synthesis : The compound likely requires sequential reactions, such as coupling a hydroxypiperidine derivative with a phenylpropanone precursor. Key steps may involve nucleophilic substitution or condensation reactions.

- Catalysts and Solvents : Use of bases (e.g., sodium hydride) and polar aprotic solvents (e.g., dichloromethane) can enhance reaction efficiency .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Monitor purity via HPLC or TLC .

Q. Example Protocol Table :

| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |

|---|---|---|---|

| 1 | Piperidine derivative + Base (NaH), DCM | Coupling reaction | Use anhydrous conditions, inert atmosphere |

| 2 | Ethanol reflux, 12h | Cyclization | Control temperature to avoid side products |

| 3 | Column chromatography (SiO₂, hexane:EtOAc) | Purification | Gradient elution for better separation |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and goggles .

- Ventilation : Use fume hoods to prevent inhalation exposure.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Methodological Answer:

- Core Modifications :

- Replace the hydroxyl group with fluorinated or methylated analogs to alter hydrophobicity .

- Vary the piperidine ring substituents (e.g., 4-methylpiperazine) to modulate receptor binding .

- Assay Validation : Test analogs in enzyme inhibition assays (e.g., kinase or GPCR targets) and compare IC₅₀ values .

Q. Example SAR Table :

| Analog Structure | Modification | Biological Activity (IC₅₀) |

|---|---|---|

| 3-Hydroxy-1-(4-methylpiperazin-1-yl)-propan-1-one | Piperazine substitution | 5.2 µM (Kinase X) |

| 3-Methoxy derivative | Hydroxyl → Methoxy | Inactive (No binding) |

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Source Validation :

- Confirm compound purity (>95% via HPLC) and stereochemistry (if applicable) .

- Standardize assay conditions (e.g., buffer pH, temperature) .

- Data Reproducibility : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to cross-validate results .

Q. What computational strategies predict target interactions and metabolic stability?

Methodological Answer:

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.